(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide
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Overview
Description
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzenesulfinyl group, a benzodioxolylmethyl group, and a tert-butylprop-2-enamide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of (Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide involves several steps, including the formation of the benzenesulfinyl group and the coupling of the benzodioxolylmethyl group with the tert-butylprop-2-enamide moiety. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzenesulfinyl group, converting it to a sulfide.
Substitution: The benzodioxolylmethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group may interact with enzymes or receptors, modulating their activity. The benzodioxolylmethyl group can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds to (Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide include other benzenesulfinyl derivatives and benzodioxolylmethyl-containing compounds These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Properties
CAS No. |
207350-09-2 |
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Molecular Formula |
C21H23NO4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide |
InChI |
InChI=1S/C21H23NO4S/c1-21(2,3)22(14-16-9-10-18-19(13-16)26-15-25-18)20(23)11-12-27(24)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3/b12-11- |
InChI Key |
ONNGZSNFZVBIIU-QXMHVHEDSA-N |
Isomeric SMILES |
CC(C)(C)N(CC1=CC2=C(C=C1)OCO2)C(=O)/C=C\S(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=C(C=C1)OCO2)C(=O)C=CS(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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